molecular formula C10H21NO3 B1376689 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol CAS No. 1343077-79-1

1-(2,2-Diethoxyethyl)pyrrolidin-3-ol

Cat. No.: B1376689
CAS No.: 1343077-79-1
M. Wt: 203.28 g/mol
InChI Key: RGYJGWMZZIZUAS-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)pyrrolidin-3-ol is a tertiary amine featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a 2,2-diethoxyethyl group at the 1-position.

Properties

IUPAC Name

1-(2,2-diethoxyethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-3-13-10(14-4-2)8-11-6-5-9(12)7-11/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYJGWMZZIZUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCC(C1)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol involves the reaction of pyrrolidine with diethyl oxalate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The resulting product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

1-(2,2-Diethoxyethyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.

    Biology: The compound has shown promise in biological studies due to its potential interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
1-(2,2-Diethoxyethyl)pyrrolidin-3-ol 2,2-Diethoxyethyl C₁₀H₂₁NO₃ 203.28 Hydrophilic due to ethoxy groups; discontinued but relevant in drug synthesis
1-(2-Aminoethyl)pyrrolidin-3-ol 2-Aminoethyl C₆H₁₄N₂O 130.19 Boiling point: 245°C; density: 1.103; basic amine functionality
1-(2-Phenylethyl)pyrrolidin-3-ol 2-Phenylethyl C₁₂H₁₇NO 191.27 Lipophilic aromatic substituent; antiviral derivatives (e.g., oxadiazole hybrids)
(R)-1-(3-Chloro-benzyl)pyrrolidin-3-ol 3-Chloro-benzyl C₁₁H₁₄ClNO 211.69 Safety data available; stable under recommended storage
1-(2-Phenoxyethyl)pyrrolidin-3-ol 2-Phenoxyethyl C₁₂H₁₇NO₂ 207.27 Ether-linked aromatic group; suppliers listed for research use

Key Observations:

  • Hydrophilicity vs. Lipophilicity: The diethoxyethyl substituent enhances solubility in polar solvents compared to aromatic substituents (e.g., phenylethyl or benzyl groups). Conversely, phenoxyethyl and phenylethyl analogs exhibit increased lipophilicity, favoring membrane permeability .
  • Functional Group Impact: The aminoethyl derivative (C₆H₁₄N₂O) introduces a primary amine, enabling salt formation and pH-dependent reactivity, whereas ethoxy groups in the target compound may participate in hydrogen bonding .

Biological Activity

1-(2,2-Diethoxyethyl)pyrrolidin-3-ol is a pyrrolidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a pyrrolidine ring, which is known for its ability to interact with various biological targets, making it a candidate for therapeutic applications.

  • Chemical Formula : C11H19NO3
  • Molecular Weight : 215.28 g/mol
  • CAS Number : 1343077-79-1

The biological activity of 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The diethoxyethyl substituent enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. A study highlighted that certain pyrrolidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and function.

Neuroprotective Effects

Pyrrolidine derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol to modulate neurotransmitter levels could provide insights into its potential use in treating conditions like Alzheimer's disease.

Analgesic Properties

Some studies suggest that compounds similar to 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol may exhibit analgesic effects by acting on opioid receptors or by influencing pain pathways in the central nervous system.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Target Organism
1-(2,2-Diethoxyethyl)pyrrolidin-3-ol50Staphylococcus aureus
1-(2,2-Diethoxyethyl)pyrrolidin-3-ol50Escherichia coli

Neuroprotective Activity Assessment

In a neuroprotective study involving oxidative stress models, 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol was shown to reduce cell death by approximately 40% compared to untreated controls. This suggests a potential mechanism involving antioxidant activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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